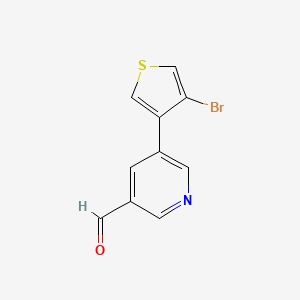
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C10H6BrNOS It is a heterocyclic compound containing both a pyridine ring and a thiophene ring, with a bromine atom attached to the thiophene ring and an aldehyde group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a boronic acid or boronate ester as the coupling partner and a palladium catalyst, typically in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the pyridine ring to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the pyridine derivative is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(4-Bromothiophen-3-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Bromothiophen-3-yl)pyridine-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would vary based on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
5-(4-Chlorothiophen-3-yl)pyridine-3-carbaldehyde: Similar structure with a chlorine atom instead of bromine.
5-(4-Methylthiophen-3-yl)pyridine-3-carbaldehyde: Similar structure with a methyl group instead of bromine.
5-(4-Fluorothiophen-3-yl)pyridine-3-carbaldehyde: Similar structure with a fluorine atom instead of bromine.
Uniqueness
5-(4-Bromothiophen-3-yl)pyridine-3-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity and specificity.
特性
分子式 |
C10H6BrNOS |
|---|---|
分子量 |
268.13 g/mol |
IUPAC名 |
5-(4-bromothiophen-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-10-6-14-5-9(10)8-1-7(4-13)2-12-3-8/h1-6H |
InChIキー |
MRFKOMAMDRRIEU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1C2=CSC=C2Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


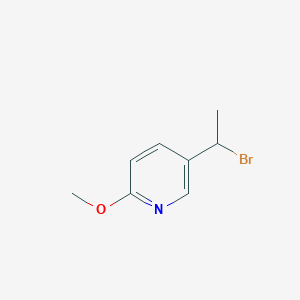
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
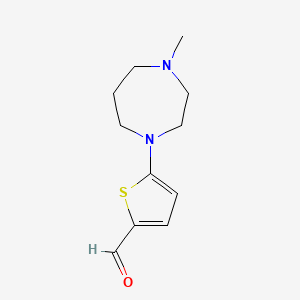
![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)



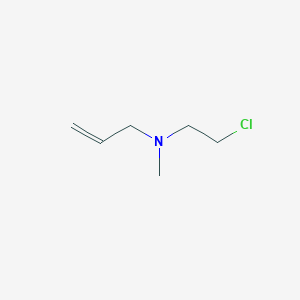

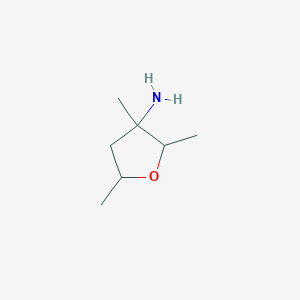
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)

